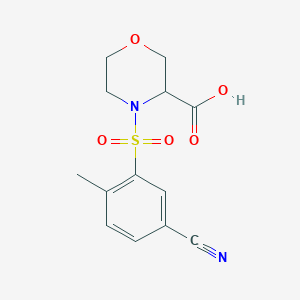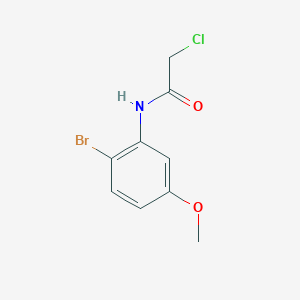
N-(2-bromo-5-methoxyphenyl)-2-chloroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-5-methoxyphenyl)-2-chloroacetamide, commonly known as BMCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMCA is a white crystalline powder that is soluble in organic solvents and water. It is synthesized through a multi-step process involving the reaction of 2-bromo-5-methoxyaniline with chloroacetyl chloride. In
科学的研究の応用
BMCA has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. BMCA has also been studied for its anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro. Additionally, BMCA has been studied for its potential use as a fluorescent probe for the detection of metal ions.
作用機序
The mechanism of action of BMCA is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins in the target cells. BMCA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition leads to the accumulation of acetylated histones, which can alter gene expression patterns and ultimately lead to cell death in cancer cells.
Biochemical and Physiological Effects:
BMCA has been shown to have several biochemical and physiological effects in vitro. It has been shown to inhibit cell proliferation and induce cell death in cancer cells. BMCA has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body. Additionally, BMCA has been shown to bind to metal ions, which can be used for the detection of these ions in biological samples.
実験室実験の利点と制限
BMCA has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it has been shown to have potential applications in various fields of scientific research. However, there are also limitations to its use. BMCA has low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of BMCA is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on BMCA. One area of interest is the development of BMCA analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of BMCA and its potential applications in cancer therapy and inflammation. Furthermore, BMCA can be used as a fluorescent probe for the detection of metal ions, and future research can focus on its applications in this field. Overall, BMCA has significant potential for use in various fields of scientific research, and further studies are needed to fully explore its potential.
合成法
The synthesis of BMCA involves a multi-step process that begins with the reaction of 2-bromo-5-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of N-(2-bromo-5-methoxyphenyl)-2-chloroacetamide, which is then purified through recrystallization. The yield of BMCA can be improved through optimization of reaction conditions such as temperature, solvent, and concentration.
特性
IUPAC Name |
N-(2-bromo-5-methoxyphenyl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c1-14-6-2-3-7(10)8(4-6)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJKGUPABMSVEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

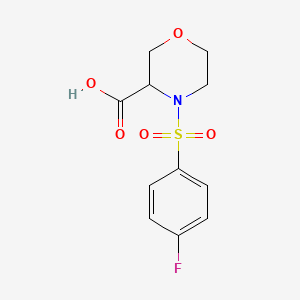
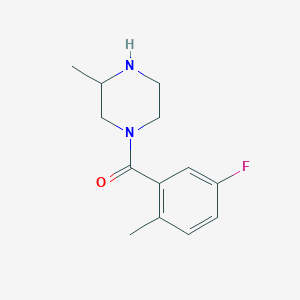
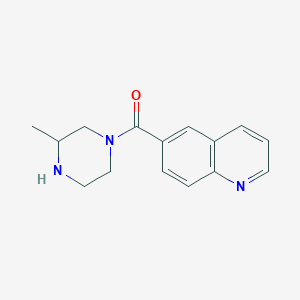
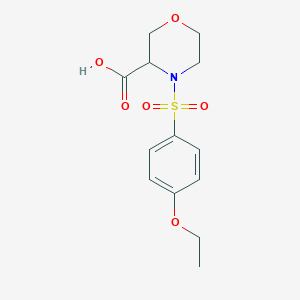

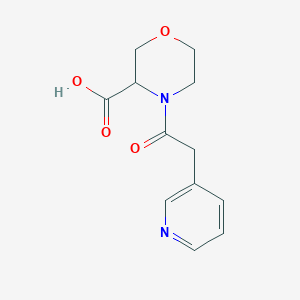
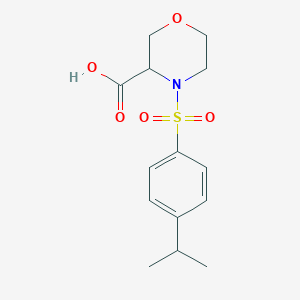
![1-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581044.png)
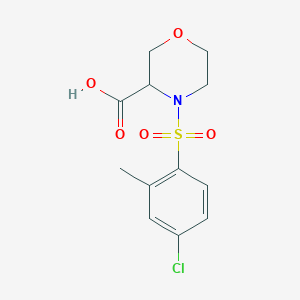
![1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7581066.png)

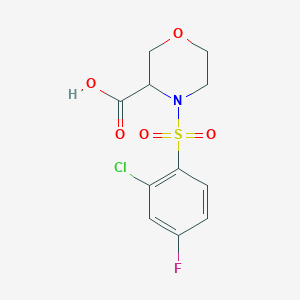
![1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7581079.png)
